
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is a chemical compound with the molecular formula C50H41N and a molecular weight of 655.87 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with two 4-(2-phenylpropan-2-yl)phenyl groups. It is primarily used in research and industrial applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine typically involves the alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications. Its unique structure allows it to interact with various molecular targets, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-(2-phenyl-2-propyl)phenyl)amine: This compound has a similar structure but lacks the perylene core.
4,4’-Diphenylisopropyl diphenylamine: Another related compound used as an antioxidant in rubber and plastic industries.
Uniqueness
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is unique due to its perylene core, which imparts distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
536761-36-1 |
|---|---|
Molekularformel |
C50H41N |
Molekulargewicht |
655.9 g/mol |
IUPAC-Name |
N,N-bis[4-(2-phenylpropan-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C50H41N/c1-49(2,35-16-7-5-8-17-35)37-24-28-39(29-25-37)51(40-30-26-38(27-31-40)50(3,4)36-18-9-6-10-19-36)46-33-32-44-42-21-12-15-34-14-11-20-41(47(34)42)43-22-13-23-45(46)48(43)44/h5-33H,1-4H3 |
InChI-Schlüssel |
VROGTGRWJIDXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)

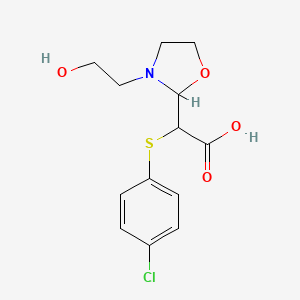
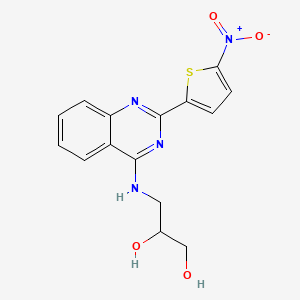
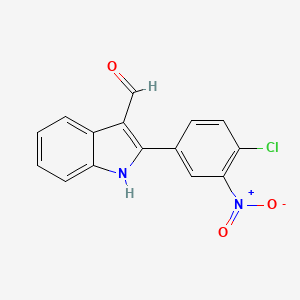
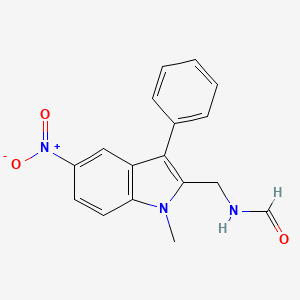
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
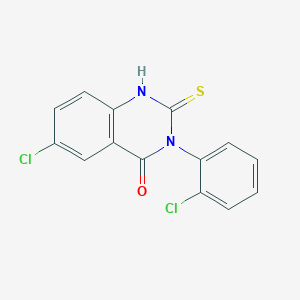
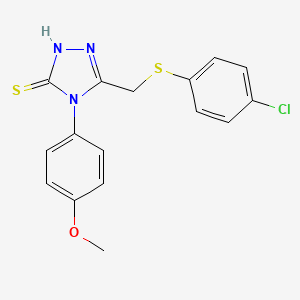


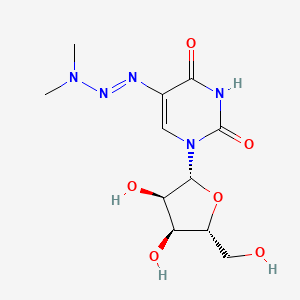
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-phenylsulfanylpurin-2-yl]propanamide](/img/structure/B12915939.png)
![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
